

An In-depth Technical Guide to 6-Aminobenzo[d]dioxole-5-carboxylic acid

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Compound of Interest

Compound Name: 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1276653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Aminobenzo[d]dioxole-5-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

6-Aminobenzo[d]dioxole-5-carboxylic acid, also known as 6-aminopiperonylic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold fused with a methylenedioxy ring system and further substituted with an amino group.

Caption: Molecular Structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
CAS Number	20332-16-5	[1]
Appearance	Yellow to brown solid	[2]
Melting Point	176-178 °C	[2]
Boiling Point (Predicted)	387.9 ± 42.0 °C at 760 mmHg	[3]
pKa (Predicted)	2.35 ± 0.20	[2]
IUPAC Name	6-aminobenzo[d][4][5]dioxole-5-carboxylic acid	[1]
SMILES	<chem>O=C(C1=C(N)C=C(OCO2)C2=C1)O</chem>	[1]

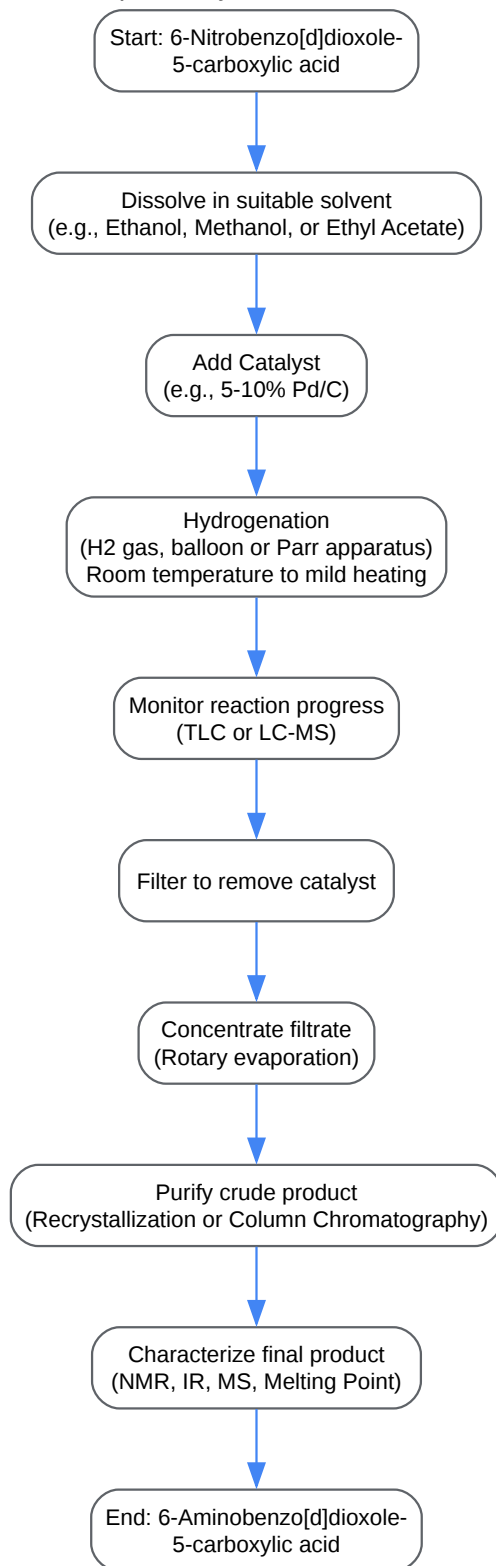
Experimental Protocols

While specific experimental data for 6-Aminobenzo[d]dioxole-5-carboxylic acid is not readily available in public literature, this section outlines a probable synthesis method based on established chemical transformations.

Proposed Synthesis: Catalytic Hydrogenation of 6-Nitrobenzo[d]dioxole-5-carboxylic acid

The most direct and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. The precursor, 6-Nitrobenzo[d]dioxole-5-carboxylic acid (CAS 716-32-5), is commercially available.[6]

Proposed Synthesis Workflow



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Caption: Proposed Synthesis Workflow.

Detailed Methodology:

- **Reaction Setup:** In a flask suitable for hydrogenation (e.g., a round-bottom flask for balloon hydrogenation or a pressure vessel for a Parr apparatus), dissolve 6-Nitrobenzo[d]dioxole-5-carboxylic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- **Catalyst Addition:** To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- **Hydrogenation:** The flask is then evacuated and backfilled with hydrogen gas (H₂). For a laboratory scale, a hydrogen-filled balloon is often sufficient. The reaction mixture is stirred vigorously at room temperature. Gentle heating may be applied to increase the reaction rate.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
- **Isolation:** The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data Analysis (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

- **Aromatic Protons:** Two singlets are expected in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the two protons on the benzene ring.

- **Methylene Protons:** A singlet corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-) is expected around δ 6.0 ppm.
- **Amine Protons:** A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O, is expected. Its chemical shift can vary depending on the solvent and concentration.
- **Carboxylic Acid Proton:** A broad singlet for the carboxylic acid (-COOH) proton is expected at a downfield chemical shift (typically δ 10-13 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-185 ppm.^[7]
- **Aromatic Carbons:** Several signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to oxygen and nitrogen will be shifted accordingly.
- **Methylene Carbon:** The carbon of the methylenedioxy group is expected around δ 100-105 ppm.

Infrared (IR) Spectroscopy

- **O-H Stretch:** A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.^[8]
- **N-H Stretch:** One or two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the primary amine.
- **C=O Stretch:** A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.^[8]
- **C-O Stretch:** A band in the region of 1210-1320 cm⁻¹ is expected for the C-O stretching of the carboxylic acid.
- **C-N Stretch:** A medium absorption band is expected in the region of 1250-1335 cm⁻¹.

- -O-CH₂-O- Vibrations: Characteristic absorptions for the methylenedioxy group are also expected.

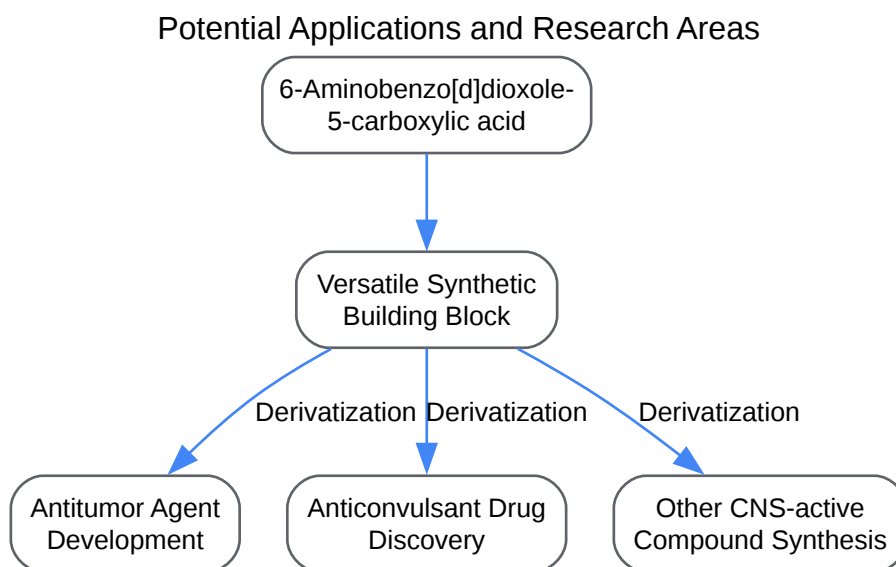
Mass Spectrometry

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181).
- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the benzodioxole ring may also be observed.

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Aminobenzo[d]dioxole-5-carboxylic acid are limited in publicly accessible literature, the benzodioxole scaffold is a recognized "privileged structure" in medicinal chemistry. Derivatives of 1,3-benzodioxole have been investigated for a range of biological activities.

- Antitumor Activity: Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines, with some compounds showing significant growth inhibitory effects.[4]
- Anticonvulsant Activity: The benzo[d]dioxole scaffold is present in compounds screened for anticonvulsant properties, often targeting the GABAergic neurotransmission system.
- Building Block for Drug Discovery: Due to its functional groups (an amino group and a carboxylic acid), 6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. For instance, derivatives of aminobenzoic acids have been explored as dermatological drugs and local anesthetics.[5]



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Caption: Potential Research Pathways.

Conclusion

6-Aminobenzo[d]dioxole-5-carboxylic acid is a compound with a well-defined molecular structure and predictable chemical properties. While detailed experimental data is not extensively published, its synthesis can be reliably achieved through the reduction of its nitro precursor. The presence of the benzodioxole moiety, a known pharmacophore, suggests that this compound and its derivatives are of significant interest for further investigation in drug discovery, particularly in the areas of oncology and neurology. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.

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